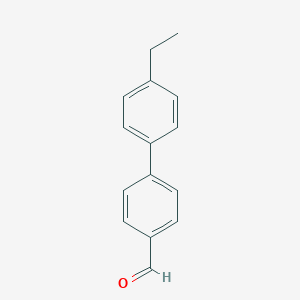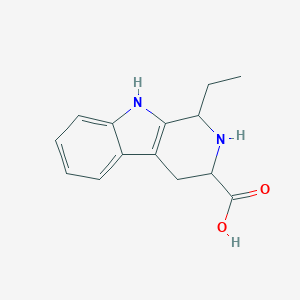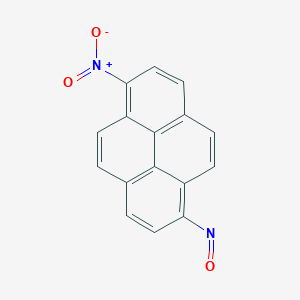
2-Pyrrolidin-1-ylméthyl-pipéridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Il est efficace dans le traitement de la maladie respiratoire bovine et de la pneumonie enzootique causée par Mannheimia haemolytica et Pasteurella multocida chez les bovins et les ovins . Micotil est connu pour ses effets durables et sa capacité à cibler le site de l'infection, travaillant en collaboration avec le système immunitaire .
Applications De Recherche Scientifique
Chemistry
In chemistry, tilmicosin is used as a model compound to study the synthesis and reactivity of macrolide antibiotics. Researchers explore its chemical properties and develop new synthetic routes to improve its efficacy and reduce side effects .
Biology
In biological research, tilmicosin is used to study the mechanisms of bacterial resistance and the interactions between antibiotics and bacterial cells. It helps in understanding how macrolide antibiotics inhibit bacterial protein synthesis .
Medicine
In veterinary medicine, tilmicosin is widely used to treat respiratory infections in cattle and sheep. Its long-lasting effects and ability to target the site of infection make it a valuable tool for veterinarians .
Industry
In the pharmaceutical industry, tilmicosin is produced and marketed under the brand name Micotil. It is used in various formulations to treat respiratory diseases in livestock, contributing to the overall health and productivity of farm animals .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La tilmicosine est synthétisée à partir de la tylosine, un autre antibiotique macrolide. . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les transformations chimiques.
Méthodes de production industrielle
La production industrielle de tilmicosine implique une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour répondre aux normes réglementaires relatives aux produits pharmaceutiques vétérinaires .
Analyse Des Réactions Chimiques
Types de réactions
La tilmicosine subit diverses réactions chimiques, notamment :
Oxydation : La tilmicosine peut être oxydée pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la tilmicosine.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de tilmicosine.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions réactionnelles impliquent souvent des températures et des niveaux de pH contrôlés pour assurer les transformations chimiques souhaitées .
Produits majeurs
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la tilmicosine avec des propriétés pharmacologiques modifiées. Ces dérivés sont étudiés pour leur utilisation potentielle en médecine vétérinaire .
Applications de la recherche scientifique
Chimie
En chimie, la tilmicosine est utilisée comme composé modèle pour étudier la synthèse et la réactivité des antibiotiques macrolides. Les chercheurs explorent ses propriétés chimiques et développent de nouvelles voies de synthèse pour améliorer son efficacité et réduire les effets secondaires .
Biologie
En recherche biologique, la tilmicosine est utilisée pour étudier les mécanismes de résistance bactérienne et les interactions entre les antibiotiques et les cellules bactériennes. Elle aide à comprendre comment les antibiotiques macrolides inhibent la synthèse des protéines bactériennes .
Médecine
En médecine vétérinaire, la tilmicosine est largement utilisée pour traiter les infections respiratoires chez les bovins et les ovins. Ses effets durables et sa capacité à cibler le site de l'infection en font un outil précieux pour les vétérinaires .
Industrie
Dans l'industrie pharmaceutique, la tilmicosine est produite et commercialisée sous le nom de marque Micotil. Elle est utilisée dans diverses formulations pour traiter les maladies respiratoires chez le bétail, contribuant à la santé et à la productivité globales des animaux d'élevage .
Mécanisme d'action
La tilmicosine exerce ses effets en inhibant la synthèse des protéines bactériennes. Elle se lie à la sous-unité ribosomale 50S des ribosomes bactériens, empêchant l'élongation de la chaîne peptidique pendant la traduction. Cette action arrête efficacement la croissance et la réplication bactériennes . La tilmicosine agit également comme un bloqueur des canaux calciques, ce qui contribue à ses effets cardiotoxiques chez l'homme .
Mécanisme D'action
Tilmicosin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacterial ribosomes, preventing the elongation of the peptide chain during translation. This action effectively stops bacterial growth and replication . Tilmicosin also acts as a calcium channel blocker, which contributes to its cardiotoxic effects in humans .
Comparaison Avec Des Composés Similaires
Composés similaires
Tylosine : Un antibiotique macrolide similaire à la tilmicosine, utilisé en médecine vétérinaire pour traiter les infections respiratoires.
Érythromycine : Un autre antibiotique macrolide utilisé en médecine humaine et vétérinaire.
Azithromycine : Un antibiotique macrolide largement utilisé avec un spectre d'activité plus large.
Unicité
La tilmicosine est unique en raison de ses effets durables et de sa capacité à cibler le site de l'infection dans les poumons. Elle est spécifiquement formulée pour une utilisation vétérinaire et a une activité accrue contre certaines souches bactériennes par rapport aux autres macrolides .
Propriétés
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h10-11H,1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJCBYJAVZCDCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100158-63-2 |
Source


|
| Record name | 100158-63-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the structure of these compounds contribute to their high selectivity for the kappa opioid receptor?
A1: The research highlights the importance of specific structural features in (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives for their kappa opioid receptor selectivity. []
- Active Conformation: Computational studies and 1H NMR analysis revealed that an essential structural element for activity is a torsional angle (N1C2C7N8) of 60 degrees within the pharmacophore. This specific conformation likely facilitates optimal interaction with the kappa opioid receptor binding site. []
- Arylacetic Moiety Substitution: The presence of electron-withdrawing and lipophilic substituents in the para and/or meta positions of the arylacetic moiety significantly influences analgesic activity and kappa affinity. These substituents likely contribute to binding affinity and selectivity through electronic and hydrophobic interactions with the receptor. []
Q2: What is the significance of the observed in vivo analgesic activity of these compounds?
A2: The study demonstrates the in vivo analgesic potential of (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives using the mouse tail-flick model, a standard preclinical assay for assessing pain relief. []
- Potency: One of the lead compounds, (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine hydrochloride (compound 14), exhibited an ED50 of 0.05 mg/kg (subcutaneous administration). This indicates that it is 25 times more potent than morphine and 16 times more potent than the established kappa ligand U-50488 in this model. []
- Therapeutic Potential: This substantial increase in potency compared to existing analgesics suggests that (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives have the potential to be developed into highly effective painkillers. Their high selectivity for the kappa opioid receptor may also translate into a reduced risk of undesirable side effects often associated with mu opioid agonists, such as morphine. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)





